3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
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Overview
Description
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is a chemical compound known for its unique structure and properties It features a pyrrolone ring substituted with a 3,5-dichlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one typically involves the reaction of 3,5-dichlorophenylamine with suitable reagents to form the pyrrolone ring. One common method involves the cyclization of 3,5-dichlorophenylamine with acetoacetic ester under acidic conditions, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(3,5-Dichlorophenyl)-4-oxo-1-methyl-1H-pyrrol-2(5H)-one.
Reduction: Formation of various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,5-Dichlorophenyl isocyanate: Similar in structure but with different functional groups and applications.
Uniqueness
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and pyrrolone functionalities. This combination of features makes it a versatile compound with diverse applications in various fields of research.
Properties
Molecular Formula |
C11H9Cl2NO2 |
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Molecular Weight |
258.10 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-3-hydroxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-5-9(15)10(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,15H,5H2,1H3 |
InChI Key |
QHEKSXLXSFKMQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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